molecular formula C13H31NO7P2 B601724 Tetramethyl Ibandronat CAS No. 1076199-42-2

Tetramethyl Ibandronat

Katalognummer: B601724
CAS-Nummer: 1076199-42-2
Molekulargewicht: 375.34
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetramethyl Ibandronate is a derivative of Ibandronate, a bisphosphonate compound primarily used in the treatment of osteoporosis. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in managing conditions that involve bone loss. Tetramethyl Ibandronate, like its parent compound, is characterized by the presence of four methyl groups, which may influence its chemical properties and biological activity.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

The pharmacokinetics of Tetramethyl Ibandronate have been studied extensively. Research indicates that it exhibits a favorable profile in terms of absorption and bioavailability when administered orally. A validated LC-MS/MS method has been developed for its quantification in human plasma, demonstrating its stability and reliability for pharmacokinetic studies .

Osteoporosis Treatment

Tetramethyl Ibandronate is primarily used to treat osteoporosis, particularly in postmenopausal women. Clinical trials have shown that both daily and intermittent dosing regimens significantly reduce the incidence of vertebral fractures:

  • Daily Administration : A study involving 2,946 postmenopausal women found that daily administration (2.5 mg) resulted in a 62% reduction in new vertebral fractures over three years .
  • Intermittent Administration : Intermittent dosing (20 mg every other day for 12 doses every three months) also showed a significant reduction of 50% in new vertebral fractures compared to placebo .

Bone Quality Improvement

Preclinical studies indicate that treatment with Tetramethyl Ibandronate not only increases bone density but also improves bone quality, strength, and architecture. It has been shown to maintain the capacity for bone repair without adversely affecting mineralization .

Comparative Efficacy Against Other Bisphosphonates

Tetramethyl Ibandronate has been compared with other bisphosphonates such as risedronate and alendronate in various studies:

Drug Reduction in Vertebral Fractures Reduction in Nonvertebral Fractures
Tetramethyl Ibandronate (daily)62%Not significantly different
Tetramethyl Ibandronate (intermittent)50%Not significantly different
RisedronateVariableSimilar efficacy
AlendronateVariableSimilar efficacy

This table summarizes findings from multiple randomized controlled trials demonstrating the efficacy of Tetramethyl Ibandronate compared to other treatments .

Case Studies and Observational Data

Numerous observational studies have reinforced the findings from clinical trials:

  • A systematic review highlighted that patients receiving adequate doses of Tetramethyl Ibandronate had a significantly lower risk of both vertebral and nonvertebral fractures compared to those on insufficient doses or alternative treatments .
  • Long-term follow-up studies show sustained benefits with minimal adverse effects, supporting its use as a first-line therapy for osteoporosis .

Wirkmechanismus

Target of Action

Tetramethyl Ibandronate, also known as Ibandronate, primarily targets osteoclasts or osteoclast precursors . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. This action is crucial in the maintenance, repair, and remodelling of bones.

Mode of Action

Tetramethyl Ibandronate is a bisphosphonate that inhibits bone resorption. It achieves this by acting on osteoclasts or osteoclast precursors . The compound is taken into the bone where it binds to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis .

Biochemical Pathways

Once inside the osteoclasts, Tetramethyl Ibandronate disrupts the mevalonate pathway, a crucial metabolic pathway that produces sterols and isoprenoids . Specifically, it inhibits farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway . This inhibition leads to a decrease in the prenylation of GTP-binding proteins like Rap1, interfering with their function and leading to apoptosis .

Pharmacokinetics

Tetramethyl Ibandronate has a terminal volume of distribution of 90 L, and 40% to 50% of circulating Ibandronate binds to bone . The time to peak concentration when taken orally is between 0.5 to 2 hours . The elimination half-life of a 150 mg oral dose can range from 37 to 157 hours .

Result of Action

The primary result of Tetramethyl Ibandronate’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This makes it an effective treatment for conditions like osteoporosis, where bone density is significantly reduced .

Action Environment

The action of Tetramethyl Ibandronate can be influenced by various environmental factors. For instance, renal function can impact the elimination of Ibandronate. Patients with creatinine clearance of 40 to 70 mL/minute had a 55% higher area under the curve (AUC), and patients with creatinine clearance of 30 mL/minute had more than a 2-fold increase in exposure . Age-related changes in renal function may also alter the elimination of Ibandronate in elderly patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Ibandronate typically involves the reaction of Ibandronate with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the Ibandronate molecule.

Industrial Production Methods: Industrial production of Tetramethyl Ibandronate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: Tetramethyl Ibandronate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Tetramethyl Ibandronate can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of tetramethyl Ibandronate oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methyl groups.

Vergleich Mit ähnlichen Verbindungen

    Ibandronate: The parent compound, used widely in osteoporosis treatment.

    Zoledronic Acid: Another potent bisphosphonate with similar mechanisms of action.

    Alendronate: A bisphosphonate used for similar therapeutic purposes.

Comparison: Tetramethyl Ibandronate is unique due to the presence of four methyl groups, which may enhance its binding affinity and stability compared to its parent compound, Ibandronate. This modification could potentially result in improved efficacy and reduced side effects. Compared to Zoledronic Acid and Alendronate, Tetramethyl Ibandronate may offer different pharmacokinetic properties, such as absorption and distribution, making it a valuable addition to the range of bisphosphonates available for clinical use.

Biologische Aktivität

Tetramethyl ibandronate, a derivative of ibandronate, is a nitrogen-containing bisphosphonate primarily utilized in the treatment of osteoporosis and other bone-related disorders. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile.

Overview of Ibandronate

Ibandronate is known for its potent inhibition of osteoclast-mediated bone resorption. It binds to hydroxyapatite in bones, and upon osteoclast activity, it is released and taken up by these cells through endocytosis. This process disrupts the function of osteoclasts, leading to their apoptosis and a subsequent reduction in bone turnover rates .

The primary mechanism involves the inhibition of the mevalonate pathway, crucial for the post-translational modification of proteins involved in osteoclast function. Specifically, ibandronate inhibits farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, leading to reduced prenylation of GTP-binding proteins like Rap1. This disruption ultimately triggers apoptosis in osteoclasts .

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

  • Bioavailability : Oral ibandronate has a low bioavailability of approximately 0.63%, significantly reduced when taken with food .
  • Half-life : The half-life ranges from 37 to 157 hours, allowing for extended dosing intervals .
  • Distribution : The volume of distribution is extensive (90-368 L), indicating significant sequestration in bone tissues .
  • Elimination : It is primarily eliminated via urine as unchanged drug, with minimal metabolism .

Fracture Risk Reduction

Tetramethyl ibandronate has been shown to significantly reduce the risk of vertebral fractures in postmenopausal women with osteoporosis. In clinical trials:

  • Daily Administration : A daily dose of 2.5 mg resulted in a 62% reduction in vertebral fractures over three years .
  • Intermittent Administration : An intermittent regimen (20 mg every other day for 12 doses every three months) also demonstrated a 50% reduction in fracture risk .

Comparative Studies

A meta-analysis indicated that ibandronate effectively reduces the incidence of nonvertebral fractures when compared to placebo and other bisphosphonates like risedronate. However, results regarding hip fractures were less definitive, showing no significant difference between treatment groups .

Safety Profile

Ibandronate is generally well-tolerated; however, it is associated with several adverse effects:

  • Common Adverse Effects : Include gastrointestinal disturbances, musculoskeletal pain, and hypocalcemia .
  • Serious Risks : Osteonecrosis of the jaw and atypical femur fractures have been reported but are rare .

Case Studies

A retrospective cohort study involving over 47,000 women indicated that those treated with ibandronate had a lower incidence of nonvertebral fractures compared to untreated individuals. Additionally, a combination therapy involving ibandronate and calcitriol showed improved inflammatory marker profiles (IL-1, IL-6) compared to monotherapy .

Data Summary

ParameterValue/Effect
Bioavailability0.63%
Half-life37 - 157 hours
Vertebral Fracture ReductionDaily: 62%, Intermittent: 50%
Common Adverse EffectsGI issues, musculoskeletal pain
Serious RisksOsteonecrosis of the jaw

Eigenschaften

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-3-[methyl(pentyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31NO7P2/c1-7-8-9-11-14(2)12-10-13(15,22(16,18-3)19-4)23(17,20-5)21-6/h15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSNZWOXCPASBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(OC)OC)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652679
Record name Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-42-2
Record name P,P,P′,P′-Tetramethyl P,P′-[1-hydroxy-3-(methylpentylamino)propylidene]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.